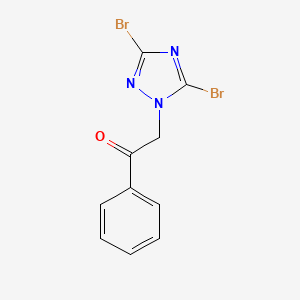
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of substituted triazoles with various electrophiles. For instance, the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was achieved by reacting 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . Similarly, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was performed via nucleophilic substitution, which is a common method for preparing triazole-containing compounds . These methods could potentially be adapted for the synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystallography . The crystal structure of a related compound, 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, was determined to be monoclinic with specific bond lengths and angles indicating a non-typical conjugated system . These techniques could be employed to elucidate the structure of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be inferred from molecular orbital studies such as HOMO-LUMO analysis. For example, the HOMO and LUMO analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone helped to determine the charge transfer within the molecule . The negative charge on the carbonyl group suggests it is a reactive site for nucleophilic attack . These analyses provide insights into the potential reactivity of the triazole moiety in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be diverse. The optical properties of some derivatives show absorption in the range of 300 to 500 nm and emission bands around 566 nm . Theoretical studies, including Density Functional Theory (DFT), can predict various properties such as ionization potential, electron affinity, and global chemical hardness . These properties are crucial for understanding the behavior of the compound under different conditions and could be relevant for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
A study by Li Bochao et al. (2017) revealed that derivatives of 1,2,4-triazole, similar to the chemical , possess antimicrobial properties. These derivatives were synthesized and shown to be effective against both bacteria and fungi, with some compounds demonstrating significant efficacy against Gram-negative bacteria.
Fungicidal Activity
In the realm of agriculture and plant protection, H. Mao et al. (2013) synthesized a series of compounds related to 1,2,4-triazole, which exhibited moderate to excellent fungicidal activity. This highlights the potential use of such compounds in controlling fungal diseases in crops.
Corrosion Inhibition
A novel application was discovered by Q. Jawad et al. (2020), where a derivative of 1,2,4-triazole was synthesized and characterized as a corrosion inhibitor for mild steel. This compound showed high inhibition efficiency, suggesting its usefulness in protecting metals in corrosive environments.
Optical Properties
In the field of materials science, Wei-yong Liu et al. (2010) explored the synthesis and optical properties of novel 1,2,4-triazole derivatives. These compounds displayed specific absorption and emission bands, indicating their potential applications in optical materials or sensors.
Biological Activities
A range of biological activities of 1,2,4-triazole derivatives has been observed. For instance, Jian‐Bing Liu et al. (2007) synthesized new derivatives containing pyridine units and found that most of these compounds showed antifungal and plant growth regulatory activities.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one is a derivative of 1,2,4-triazole. The 1,2,4-triazole derivatives are known to act as ligands for transition metals, forming coordination complexes . These complexes can have various biological activities depending on the specific structure of the derivative and the metal involved.
Mode of Action
1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions . This property makes them useful catalysts for the synthesis of esters and other compounds. The presence of the phenyl and ethanone groups in the molecule may also influence its interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, the presence of other chemicals or substances, and more. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C
Eigenschaften
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-9-13-10(12)15(14-9)6-8(16)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLIQUFJYKXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211427 | |
| Record name | 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone | |
CAS RN |
320424-29-1 | |
| Record name | 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320424-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035335.png)
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035338.png)
![4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035340.png)

![5-Chloro-4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B3035343.png)

![N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine](/img/structure/B3035347.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3035348.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035350.png)
![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B3035352.png)
![Prop-2-enyl N-[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]carbamate](/img/structure/B3035355.png)

